Psammaplin D
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Overview
Description
Psammaplin D is a marine-derived natural product belonging to the bromotyrosine family. It was first isolated from marine sponges and has garnered significant attention due to its diverse biological activities, including antimicrobial, antiproliferative, and epigenetic modulation properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Psammaplin D typically involves the use of bromotyrosine derivatives as starting materials. The conventional total synthesis methods often initiate from tyrosine or phenylpyruvic acid derivatives . Improved synthesis methods have utilized various substituted benzaldehydes, making the compound more accessible . The key steps in the synthesis include the formation of oxime groups and carbon-sulfur bonds, which are crucial for the biological activity of the compound .
Industrial Production Methods
Industrial production of this compound is still in the research phase, with most methods being adapted from laboratory-scale synthesis. The scalability of these methods is being explored to meet potential commercial demands .
Chemical Reactions Analysis
Types of Reactions
Psammaplin D undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
Psammaplin D has a wide range of scientific research applications:
Mechanism of Action
Psammaplin D exerts its effects primarily through the inhibition of histone deacetylases and DNA methyltransferases . The compound functions as a natural prodrug, with its reduced form being highly potent against histone deacetylase 1 in vitro . This inhibition leads to the hyperacetylation of histones, resulting in the upregulation of target genes involved in cell cycle regulation and apoptosis . Additionally, this compound has been shown to restore mitochondrial membrane potential and reduce oxidative stress in neuronal cells .
Comparison with Similar Compounds
Similar Compounds
Psammaplin A: Another bromotyrosine derivative with similar biological activities, including histone deacetylase inhibition.
Psammaplin F: An unsymmetrical disulfide bromotyrosine with potent histone deacetylase inhibitory activity.
Psammaplysin D and E: Analogous compounds isolated from marine sponges with unique structural features and biological activities.
Uniqueness of Psammaplin D
This compound stands out due to its potent dual inhibition of histone deacetylases and DNA methyltransferases, making it a versatile epigenetic modulator . Its ability to undergo various chemical modifications also allows for the creation of numerous analogs with potentially enhanced biological activities .
Properties
Molecular Formula |
C15H20BrN3O5S2 |
---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
methyl N-[2-[2-[[(2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldisulfanyl]ethyl]carbamate |
InChI |
InChI=1S/C15H20BrN3O5S2/c1-24-15(22)18-5-7-26-25-6-4-17-14(21)12(19-23)9-10-2-3-13(20)11(16)8-10/h2-3,8,20,23H,4-7,9H2,1H3,(H,17,21)(H,18,22)/b19-12+ |
InChI Key |
QBAGBBYBQAYFBT-XDHOZWIPSA-N |
Isomeric SMILES |
COC(=O)NCCSSCCNC(=O)/C(=N/O)/CC1=CC(=C(C=C1)O)Br |
Canonical SMILES |
COC(=O)NCCSSCCNC(=O)C(=NO)CC1=CC(=C(C=C1)O)Br |
Origin of Product |
United States |
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